molecular formula C18H26O3 B13783078 (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one CAS No. 4146-29-6

(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one

Cat. No.: B13783078
CAS No.: 4146-29-6
M. Wt: 290.4 g/mol
InChI Key: JBXQPIRHIYLCNL-RYJUIXMKSA-N
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Description

The compound (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one is a complex organic molecule with significant importance in various scientific fields This compound is characterized by its intricate structure, which includes multiple hydroxyl groups and a cyclopenta[a]phenanthrene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one typically involves multiple steps, starting from simpler organic molecules. The synthetic route often includes the formation of the cyclopenta[a]phenanthrene core through cyclization reactions, followed by the introduction of hydroxyl groups via oxidation reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired stereochemistry and yield of the final product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often utilize advanced techniques such as continuous flow reactors and high-throughput screening to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and reagents is also a consideration in industrial production to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove oxygen-containing functional groups.

    Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents like thionyl chloride for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups may yield ketones or aldehydes, while substitution reactions can introduce a variety of functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

(6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one involves its interaction with specific molecular targets and pathways. The hydroxyl groups play a crucial role in its binding to enzymes and receptors, influencing various biochemical processes. The compound may also modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Similar Compounds

    Estradiol: A similar compound with a cyclopenta[a]phenanthrene core and hydroxyl groups, known for its role as a hormone.

    Cholesterol: Another compound with a similar core structure, essential for cell membrane integrity and precursor to other biologically important molecules.

Uniqueness

What sets (6R,8R,9S,10R,13S,14S,17S)-6,17-Dihydroxy-13-methyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3(2H)-one apart is its specific stereochemistry and functional groups, which confer unique chemical and biological properties

Properties

CAS No.

4146-29-6

Molecular Formula

C18H26O3

Molecular Weight

290.4 g/mol

IUPAC Name

(6R,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-13-methyl-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C18H26O3/c1-18-7-6-12-11-3-2-10(19)8-14(11)16(20)9-13(12)15(18)4-5-17(18)21/h8,11-13,15-17,20-21H,2-7,9H2,1H3/t11-,12-,13-,15+,16-,17+,18+/m1/s1

InChI Key

JBXQPIRHIYLCNL-RYJUIXMKSA-N

Isomeric SMILES

C[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4[C@@H](C[C@H]3[C@@H]1CC[C@@H]2O)O

Canonical SMILES

CC12CCC3C4CCC(=O)C=C4C(CC3C1CCC2O)O

Origin of Product

United States

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